(Tridec-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tridec-1-en-1-yl)benzene is an organic compound with the molecular formula C19H30. It consists of a benzene ring substituted with a tridecenyl group at the first carbon position. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tridec-1-en-1-yl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzene with tridec-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar Friedel-Crafts alkylation process. the reaction is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
(Tridec-1-en-1-yl)benzene undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation reactions in the presence of a palladium catalyst to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3/H2SO4
Reduction: H2/Pd
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Tridecylbenzene
Substitution: Nitrobenzene, sulfonylbenzene, bromobenzene derivatives
Scientific Research Applications
(Tridec-1-en-1-yl)benzene has several scientific research applications:
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Tridec-1-en-1-yl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form sigma complexes, which then undergo deprotonation to restore aromaticity . In oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of benzylic radicals or carbocations, which are further oxidized to carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
1-Tridecene: An alkene with the molecular formula C13H26, similar in structure but lacking the benzene ring.
1-Tridecen-1-ylbenzene: A compound with a similar structure but different substitution pattern on the benzene ring.
Uniqueness
(Tridec-1-en-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the tridecenyl group enhances its hydrophobicity and influences its interactions with other molecules, making it valuable in various applications.
Properties
CAS No. |
86847-29-2 |
---|---|
Molecular Formula |
C19H30 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
tridec-1-enylbenzene |
InChI |
InChI=1S/C19H30/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12-18H,2-11H2,1H3 |
InChI Key |
LOBUZUWVRBVYEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.